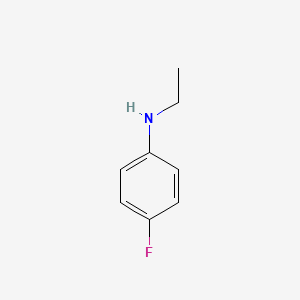

N-ethyl-4-fluoroaniline

CAS No.: 405-67-4

Cat. No.: VC2346316

Molecular Formula: C8H10FN

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405-67-4 |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | N-ethyl-4-fluoroaniline |

| Standard InChI | InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |

| Standard InChI Key | MBSPOYRKNIDVOA-UHFFFAOYSA-N |

| SMILES | CCNC1=CC=C(C=C1)F |

| Canonical SMILES | CCNC1=CC=C(C=C1)F |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

N-ethyl-4-fluoroaniline is known by several synonyms in chemical literature and databases. The table below summarizes the key identifiers for this compound:

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-ethyl-4-fluoroaniline |

| Common Synonyms | 4-Fluoro-N-ethylaniline, N-ethyl-N-(4-fluorophenyl)amine |

| CAS Registry Number | 405-67-4 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| European Community (EC) Number | 831-433-0 |

| InChIKey | MBSPOYRKNIDVOA-UHFFFAOYSA-N |

This compound belongs to the chemical class of substituted anilines, specifically fluoroanilines, which are characterized by the presence of a fluorine atom attached to an aniline structure . The systematic naming follows standard IUPAC conventions, with "N-ethyl" indicating the ethyl group attachment to the nitrogen atom and "4-fluoro" designating the position of the fluorine substituent on the aromatic ring .

Structural Characteristics

N-ethyl-4-fluoroaniline possesses a distinctive molecular structure featuring:

-

A benzene ring core (aniline derivative)

-

A fluorine atom at the para (4) position of the ring

-

An ethyl group (-CH₂CH₃) attached to the nitrogen atom

The structure can be represented in both 2D and 3D conformations, with the aromatic ring maintaining planarity while the ethyl group can adopt various conformations . The presence of the fluorine atom significantly influences the electronic properties of the molecule, creating a more electron-deficient aromatic system compared to unsubstituted aniline. This electronic characteristic contributes to the compound's reactivity patterns and potential applications in medicinal chemistry.

Physical and Chemical Properties

Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Functional Groups | Secondary amine, fluoroaromatic |

| Electron Donor/Acceptor | Nitrogen acts as electron donor; fluorine serves as electron-withdrawing group |

| Lipophilicity | Enhanced compared to unfluorinated analogues due to F atom |

| Potential H-bonding | Can act as H-bond acceptor (N and F atoms) |

The fluorine substituent plays a crucial role in enhancing membrane permeability and binding affinity to potential biological targets. This property makes N-ethyl-4-fluoroaniline valuable in pharmaceutical research, particularly in the development of protein degraders as indicated by its product family classification .

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

While the search results don't provide direct synthesis methods specifically for N-ethyl-4-fluoroaniline, related synthesis strategies for similar fluoroaniline derivatives can provide insight into possible preparation routes. One potential synthetic pathway could involve:

-

Starting with 4-fluoroaniline as a precursor

-

N-alkylation with an appropriate ethylating agent (such as ethyl bromide or ethyl iodide)

-

Purification through standard techniques such as recrystallization or column chromatography

From the related synthetic procedures in the search results, we can infer that reactions involving 4-fluoroaniline typically employ ethanol as a solvent and may require controlled conditions for optimal yield and purity . For example, a similar compound was synthesized by dissolving 4-fluoroaniline in a minimal amount of ethanol and allowing the reaction to proceed for 16 hours in the absence of light .

Industrial Production

-

Larger-scale adaptations of laboratory synthesis methods

-

Optimization for yield, purity, and cost-effectiveness

-

Implementation of safety measures to handle potential hazards

The compound is commercially available from chemical suppliers at research-grade purity (≥98%), typically in quantities suitable for laboratory use (e.g., 250 mg packaging) . This suggests established production methods exist to meet research and industrial demands.

Applications and Uses

Research Applications

N-ethyl-4-fluoroaniline serves several important functions in research settings:

-

Protein Degrader Building Block: The compound is classified under the "Protein Degrader Building Blocks" product family, indicating its utility in the synthesis of protein degradation compounds, an emerging area in pharmaceutical research .

-

Chemical Intermediate: Its unique structure makes it valuable as a synthetic intermediate in organic chemistry, particularly for creating more complex fluorinated compounds.

-

Spectroscopic Standard: The compound may serve as a reference standard in analytical chemistry, particularly for NMR studies, as fluorine-containing compounds provide useful 19F NMR signals that can help characterize molecular structures .

| Hazard Type | Classification | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity (Oral) | Acute Tox. 3 | Danger | H301: Toxic if swallowed |

| Skin Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation |

| Skin Sensitization | Skin Sens. 1 | Warning | H317: May cause an allergic skin reaction |

| Eye Damage | Eye Dam. 1 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | STOT SE 3 | Warning | H335: May cause respiratory irritation |

These hazard classifications come from notifications to the European Chemicals Agency (ECHA) C&L Inventory and represent the current understanding of the compound's toxicological profile .

Analytical Characterization

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of N-ethyl-4-fluoroaniline. While complete spectral data for this specific compound is limited in the search results, information from related compounds provides insight into expected characteristics:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Would typically show characteristic signals for the aromatic protons (at approximately δ 6.5-7.5 ppm), the ethyl group CH₂ (around δ 3.0-3.5 ppm), CH₃ (around δ 1.0-1.5 ppm), and potentially the NH signal.

-

19F NMR: The fluorine atom would produce a distinctive signal, likely in the range of δ -115 to -120 ppm based on related fluoroaniline compounds .

-

13C NMR: Would exhibit signals for the aromatic carbons (including characteristic doublets due to C-F coupling) and the ethyl group carbons.

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected at m/z 139 (corresponding to the molecular weight)

-

Fragmentation patterns would likely include loss of the ethyl group and other characteristic fragmentations of aromatic amines.

-

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of N-ethyl-4-fluoroaniline and for its identification in mixtures:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Provides both retention time data and mass spectral information

-

Particularly useful for volatile compounds like N-ethyl-4-fluoroaniline

-

-

High-Performance Liquid Chromatography (HPLC):

-

Useful for purity determination and quantitative analysis

-

May employ UV detection at wavelengths where the aromatic system absorbs strongly

-

-

Thin-Layer Chromatography (TLC):

-

Can be used for rapid screening and reaction monitoring

-

Visualization might employ UV light or specific staining reagents for amines

-

The analytical profile of the compound is further supported by its unique identifiers such as the InChIKey (MBSPOYRKNIDVOA-UHFFFAOYSA-N), which provides a standardized digital representation of its chemical structure that can be used across chemical databases .

Future Research Directions

Based on the properties and current applications of N-ethyl-4-fluoroaniline, several promising research directions emerge:

-

Medicinal Chemistry Applications: The compound's classification as a protein degrader building block suggests potential for further development in targeted protein degradation (TPD) technologies, an emerging area in drug discovery .

-

Structure-Activity Relationship Studies: Systematic modification of the basic N-ethyl-4-fluoroaniline scaffold could yield derivatives with enhanced properties for specific applications, particularly in pharmaceutical development.

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced solvent use and improved atom economy would align with sustainable chemistry principles.

-

Expanded Application Scope: Investigation of this compound's utility in materials science, particularly in developing functional materials where fluorine incorporation provides advantageous properties.

The compound's unique structural features, particularly the combination of the fluorine atom and the secondary amine functionality, provide versatility that could be exploited in multiple research contexts beyond its current applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume